molecular formula C21H20N4O4S B455101 methyl (13E)-13-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate CAS No. 1005041-39-3

methyl (13E)-13-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0^{2,7}.0^{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate

Cat. No.: B455101
CAS No.: 1005041-39-3
M. Wt: 424.5g/mol
InChI Key: QFXMLIDGVLULSP-OQLLNIDSSA-N
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Description

Methyl (13E)-13-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0{2,7}.0{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate is a complex organic compound characterized by its unique tetracyclic structure

Preparation Methods

The synthesis of methyl (13E)-13-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0{2,7}.0{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate involves several steps. One common synthetic route includes the reaction of quinoxaline with 3-methyl-1-phenylpyrazol-5-one in the presence of triethylamine in DMSO solution . The reaction proceeds through nucleophilic addition, elimination, and a second addition of pyrazolone molecules, followed by heating to obtain the final product . Industrial production methods may involve optimization of reaction conditions to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Methyl (13E)-13-[(1,3-dimethyl-1H-pyrazol-4-yl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.0{2,7}.0{11,15}]hexadeca-2,4,6,10-tetraene-16-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives and tetracyclic structures.

Properties

IUPAC Name

methyl (13E)-13-[(1,3-dimethylpyrazol-4-yl)methylidene]-9-methyl-14-oxo-8-oxa-12-thia-10,15-diazatetracyclo[7.6.1.02,7.011,15]hexadeca-2,4,6,10-tetraene-16-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-11-12(10-24(3)23-11)9-15-18(26)25-17-13-7-5-6-8-14(13)29-21(2,22-20(25)30-15)16(17)19(27)28-4/h5-10,16-17H,1-4H3/b15-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFXMLIDGVLULSP-OQLLNIDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=C2C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/2\C(=O)N3C4C(C(N=C3S2)(OC5=CC=CC=C45)C)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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